4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)
Description
The compound 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- (parent acid) is a key intermediate in synthesizing monoazo pigments. Its calcium salt, C.I. Pigment Red 48:2 (CAS 7023-61-2), is widely used in industrial applications due to its bright bluish-red color, insolubility in water, and stability in polymers . Key properties include:
Properties
CAS No. |
5280-66-0 |
|---|---|
Molecular Formula |
C18H11ClMnN2O6S |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+) |
InChI |
InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
FXKOYCHIRMCIOR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mn+2] |
Other CAS No. |
12688-94-7 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 5-chloro-4-methyl-2-aminobenzenesulfonic acid | Starting aromatic amine |
| 2 | Sodium nitrite (NaNO2) | Generates nitrous acid in situ |
| 3 | Acidic medium (HCl or H2SO4) | Maintains pH ~1-2, temperature 0–5 °C |
| 4 | Temperature control | Critical to maintain diazonium salt stability |
- The diazonium salt is highly reactive and must be used immediately in the coupling step.
Coupling with 2-naphthol-3-carboxylic acid
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 2-naphthol-3-carboxylic acid or its salt | Acts as coupling component |
| 2 | Mildly alkaline buffer (pH 8-10) | Facilitates nucleophilic attack on diazonium salt |
| 3 | Temperature: 10–25 °C | Controls reaction rate and selectivity |
| 4 | Stirring and reaction time: 30 min to 2 hours | Ensures complete coupling |
- The azo coupling occurs at the 4-position of the naphthalene ring adjacent to the hydroxy group.
Isolation and Purification
- The azo dye precipitates out as a solid or can be salted out using calcium salts to form calcium salts of the azo acid.
- Filtration, washing with water or dilute alcohol, and drying yield the purified pigment-grade compound.
Research Findings and Patented Processes
Patent US5055500A (Process for treating pigments)
- This patent describes pigment preparation involving azo compounds similar to 2-Naphthalenecarboxylic acid derivatives.
- The process emphasizes the use of linear water-dissipatable polyesters and pigment grinding to specific mesh sizes (20–200 mesh) to optimize pigment dispersion.
- The pigment is often isolated as calcium salts to improve water dispersibility and stability.
- The azo compound 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium salt (1:1) is specifically mentioned as a pigment in this context.
Chromatographic Analysis and Purification
- Analytical methods such as reverse phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns have been developed for separation and purity assessment of this compound.
- Mobile phases typically contain acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- These methods support preparative scale isolation of impurities and pharmacokinetic studies, indicating the compound's purity and stability during synthesis and processing.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Aromatic amine precursor | 5-chloro-4-methyl-2-aminobenzenesulfonic acid |
| Diazotization acid | HCl or H2SO4, pH ~1-2 |
| Diazotization temperature | 0–5 °C |
| Coupling component | 2-naphthol-3-carboxylic acid |
| Coupling pH | 8–10 (mildly alkaline) |
| Coupling temperature | 10–25 °C |
| Reaction time | 30 min to 2 hours |
| Isolation | Precipitation as calcium salt |
| Purification | Filtration, washing, drying |
| Particle size (pigment form) | 20–200 mesh grinding recommended |
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of azo dyes and their properties.
Biology: It can be used as a fluorescent probe in biological imaging and cell labeling.
Industry: It is extensively used in the production of pigments for paints, inks, and textiles.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The azo group in the compound can interact with various biological molecules, leading to changes in their structure and function.
Pathways Involved: The compound can affect cellular pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Structural Analogues
Metal Salt Derivatives
The parent acid forms salts with different metals, altering solubility, color intensity, and thermal stability:
Key Findings :
- Calcium and magnesium salts dominate plastics due to heat resistance.
- Sodium salts are water-soluble, favoring ink formulations .
- Manganese complexes face stricter regulations due to toxicity risks .
Substituent Variations
Key Findings :
- Chlorine and sulfonate groups enhance lightfastness and polarity .
- Bulky substituents (e.g., carboxamide) improve dispersion in coatings .
Performance Comparison
Stability
- Thermal Stability : Magnesium salts (Pigment Red 48:5) outperform calcium salts in high-temperature polymers (e.g., PET) .
- Chemical Reactivity : Calcium salt (Pigment Red 48:2) reacts with acids/bases (e.g., turns red in NaOH, blue-red in H₂SO₄) .
Color Properties
Biological Activity
2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- (commonly known as Pigment Red 48) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, detailing its mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 458.9 g/mol. Its structure features a naphthalene ring substituted with a carboxylic acid group and an azo linkage, which contributes to its color properties and potential biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.9 g/mol |
| CAS Registry Number | 3564-21-4 |
Antimicrobial Properties
Research indicates that Pigment Red 48 exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in medical coatings and textiles to prevent infections .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. This property makes it a candidate for formulations aimed at skin protection and anti-aging products .
Cytotoxicity Studies
Cytotoxicity evaluations have shown that Pigment Red 48 can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Study: Breast Cancer Cells
In a specific study involving MCF-7 breast cancer cells, treatment with varying concentrations of Pigment Red 48 resulted in a dose-dependent increase in cytotoxicity, with IC50 values indicating significant efficacy at lower concentrations .
The biological activities of Pigment Red 48 can be attributed to several mechanisms:
- Azo Group Reactivity : The azo linkage may undergo reduction in biological systems, generating reactive intermediates that interact with cellular macromolecules.
- Metal Chelation : The sulfonic acid groups can chelate metal ions, potentially disrupting metal-dependent enzymatic processes.
- Cell Membrane Interaction : The lipophilic nature of the naphthalene ring allows interaction with cell membranes, affecting permeability and cellular signaling pathways.
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Toxicological studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Regulatory bodies have advised caution regarding its use in consumer products without thorough safety evaluations .
Q & A
Basic: What are the optimized synthetic routes for preparing 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via azo coupling reactions , typically involving diazotization of the aromatic amine (e.g., 5-chloro-4-methyl-2-sulfanilic acid) followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid. Key parameters include:
- pH control : Coupling occurs optimally under alkaline conditions (pH 8–10) to stabilize the naphtholate ion .
- Temperature : Reactions are performed at 0–5°C during diazotization to prevent premature decomposition, followed by gradual warming (e.g., 60°C) for coupling .
- Purification : Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography, yielding 50–70% isolated purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
